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Compound of Interest

Compound Name: Bleximenib

Cat. No.: B12404535

This guide provides a comprehensive comparison of Bleximenib with other emerging menin
inhibitors for the treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML),
particularly in patient populations with KMT2A rearrangements (KMT2Ar) or NPM1 mutations
(NPM1m). The information is intended for researchers, scientists, and drug development
professionals, offering objective performance data, detailed experimental methodologies, and
visual representations of key biological and experimental processes.

Mechanism of Action: Targeting the Menin-KMT2A Axis

Bleximenib is an investigational, orally administered small molecule that functions as a menin
inhibitor.[1] In specific subtypes of AML, the protein menin forms a complex with histone
methyltransferase KMT2A (also known as MLL). This interaction is critical for the transcription
of leukemogenic genes, such as HOXA and MEIS1, which drive blast proliferation and inhibit
differentiation.[2][3] Bleximenib disrupts the menin-KMT2A interaction, thereby downregulating
the expression of these target genes, impairing leukemic cell growth, and promoting
differentiation.[1][3] This targeted approach has shown promise for AML subtypes dependent
on this pathway, including those with KMT2Ar and NPM1m.[4][5]
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Caption: Mechanism of Action of Bleximenib.
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Comparative Efficacy of Menin Inhibitors (Monotherapy)

The following table summarizes the clinical efficacy of Bleximenib and its main alternatives,

Revumenib and Ziftomenib, when used as monotherapy in patients with relapsed/refractory

acute leukemia.

Bleximenib Revumenib Ziftomenib (KOMET-
Parameter
(cAMeLot-1) (AUGMENT-101) 001)
Trial Identifier NCT04811560 NCT04065399 NCT04067336
) ) R/R Acute Leukemia R/R Acute Leukemia
Patient Population R/R AML (NPM1m)
(KMT2Ar or NPM1m) (KMT2Ar)
Overall Response 47.6% (at RP2D of
63.9%][4] 41%
Rate (ORR) 90/100 mg BID)[4]
) Not explicitly reported,  Not explicitly reported,
Composite Complete ) )
o but CR/CRh is a but CR/CRhis a 35%
Remission (CRc)
component. component.
33.3% (at RP2D of
CR + CRh Rate 22.7% (CR/CRh)[4] 30%
90/100 mg BID)[4]
Median Time to First
1.4 months[4] 1.0 month[4] 1.9 months
Response
Median Duration of 6.4 months (for
Not yet mature 9.9 months

Response

CR/CRh)[4]

Key Adverse Events
(Grade =3)

Thrombocytopenia,
Anemia, Neutropenia,

Febrile Neutropenia[4]

Differentiation
Syndrome, QTc
Prolongation, Febrile

Neutropenia[2]

Differentiation

Syndrome

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; RP2D:

Recommended Phase 2 Dose; BID: Twice daily.

Efficacy in Combination Therapies
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Menin inhibitors are also being evaluated in combination with other standard-of-care agents,

such as venetoclax and azacitidine (VEN+AZA), showing enhanced response rates.

Bleximenib + Revumenib + Ziftomenib +
Parameter VEN+AZA VEN+AZA (BEAT VEN+AZA (KOMET-
(ALE1002) AML) 007)
Trial Identifier NCT05453903 NCT03013998 NCT05735184

Patient Population

R/R AML (KMT2Ar or
NPM1m)

ND AML (NPM1m or
KMT2Ar)

R/R AML (KMT2Ar or
NPM1m)

Overall Response
Rate (ORR)

82% (at RP2D)[1]

90.5% (at dose level
DI5]

Not explicitly reported,
but CRc is high.

Composite Complete

Remission (CRc)

59% (at RP2D)[1]

Not explicitly reported,
but remission rates

are high.

High rates observed.

[5]

Key Safety Signals

Profile considered
acceptable, with no
QTc prolongation
signal observed to
date.[5]

Safety profile was

manageable.[5]

Manageable safety

profile.[4]

ND: Newly Diagnosed; R/R: Relapsed/Refractory.

Experimental Protocols
Clinical Trial Protocol: Phase l/ll Study of Bleximenib
Monotherapy (cAMelLot-1)

The cAMeLot-1 trial (NCT04811560) is a Phase I/ll, multicenter, open-label, dose-finding study
designed to evaluate the safety, efficacy, and pharmacokinetics of Bleximenib monotherapy.[4]

e Objective: To determine the Recommended Phase 2 Dose (RP2D) and evaluate the clinical
activity of Bleximenib in patients with R/R acute leukemia harboring KMT2Ar or NPM1m.[2]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.jnj.com/media-center/press-releases/new-results-for-johnson-johnsons-bleximenib-demonstrate-promising-antileukemic-activity-in-combination-with-venetoclax-and-azacitidine-for-acute-myeloid-leukemia
https://www.targetedonc.com/view/expanding-menin-inhibitors-in-acute-myeloid-leukemia
https://www.jnj.com/media-center/press-releases/new-results-for-johnson-johnsons-bleximenib-demonstrate-promising-antileukemic-activity-in-combination-with-venetoclax-and-azacitidine-for-acute-myeloid-leukemia
https://www.targetedonc.com/view/expanding-menin-inhibitors-in-acute-myeloid-leukemia
https://www.targetedonc.com/view/expanding-menin-inhibitors-in-acute-myeloid-leukemia
https://www.targetedonc.com/view/expanding-menin-inhibitors-in-acute-myeloid-leukemia
https://aml-hub.com/medical-information/menin-inhibitors-for-aml-current-status-and-insights-from-ash-2024
https://www.benchchem.com/product/b12404535?utm_src=pdf-body
https://www.benchchem.com/product/b12404535?utm_src=pdf-body
https://aml-hub.com/medical-information/menin-inhibitors-for-aml-current-status-and-insights-from-ash-2024
https://www.benchchem.com/product/b12404535?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175398/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

o Patient Population: Adults with relapsed or refractory AML, ALL, or other acute leukemias
with confirmed KMT2A rearrangements or NPM1 mutations who have received prior lines of

therapy.[4]
o Methodology:

o Dose Escalation: Patients were enrolled in cohorts receiving escalating doses of
Bleximenib (e.g., 45 mg, 90/100 mg, and 150 mg) administered orally twice daily (BID).[4]

o Safety Monitoring: Patients were monitored for dose-limiting toxicities (DLTs) and
treatment-emergent adverse events (TEAES), graded using CTCAE v5.0.[6]

o Efficacy Assessment: Response to treatment was evaluated based on standard criteria for
acute leukemia, including rates of Overall Response (ORR), Complete Remission (CR),

and CR with partial hematological recovery (CRh).[6]

o Pharmacodynamics: Target engagement was assessed by measuring the change in the
expression of target genes like MEIS1 in bone marrow samples from baseline.[6]

Clinical Trial Workflow (e.g., cAMeLot-1)
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Caption: Generalized workflow for a dose-escalation clinical trial.

Preclinical Protocol: AML Primary Sample Drug
Sensitivity Assay

This protocol describes a typical in vitro experiment to determine the sensitivity of primary AML

patient samples to Bleximenib.[3][7]
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» Objective: To assess the effect of Bleximenib on the proliferation and differentiation of
primary AML blasts.

e Materials:

o Cryopreserved or fresh mononuclear cells from AML patient bone marrow or peripheral
blood.

o Cell culture medium (e.g., Gartner medium) with cytokines (G-CSF, TPO, IL-3).

o Bleximenib (JNJ-75276617) dissolved in DMSO.

o Flow cytometry antibodies (e.g., CD45, CD117, CD11b) and viability dye (e.g., DAPI).
» Methodology:

o Cell Culture: Thaw and culture primary AML mononuclear cells. Cells can be co-cultured
on a supportive stromal layer (e.g., MS5) to better mimic the bone marrow
microenvironment.[3]

o Drug Treatment: Treat cells with a range of Bleximenib concentrations (e.g., 0.03 uM, 0.3
puM, 3.0 uM) and a DMSO vehicle control.[3]

o Incubation: Incubate cells for a defined period (e.g., 7 to 14 days), replenishing the
medium and drug at set intervals.[3]

o Flow Cytometry Analysis: At the end of the incubation, stain cells with antibodies to identify
leukemic blasts (e.g., CD45dim, CD117+) and markers of myeloid differentiation (e.qg.,
CD11b). Analyze using a flow cytometer to quantify cell viability and changes in surface
marker expression.[7]

o Data Analysis: Compare the percentage of viable blast cells and the expression of
differentiation markers between Bleximenib-treated and DMSO-treated samples to
determine drug efficacy.
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Caption: Workflow for in vitro testing of Bleximenib on AML samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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